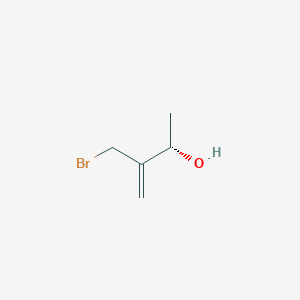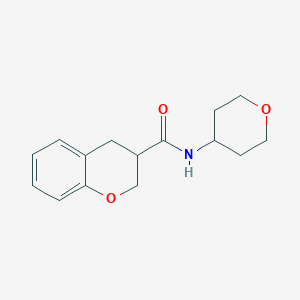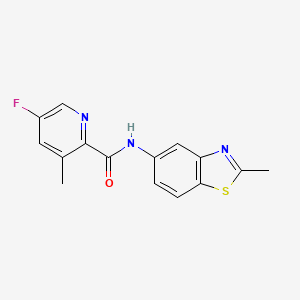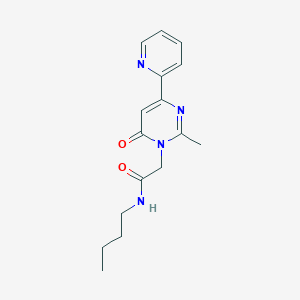
(2S)-3-(bromomethyl)but-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-3-(bromomethyl)but-3-en-2-ol” is a type of organic compound. It’s likely to be a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as dehydration or alkylation . For example, 3-Buten-1-ol, a similar compound, can be prepared by the dehydration of 1,4-butanediol using a cerium catalyst .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the bromomethyl group might be substituted in a nucleophilic substitution reaction. The double bond in the but-3-en-2-ol part could undergo addition reactions .Physical And Chemical Properties Analysis
Based on similar compounds, it’s likely to be a liquid at room temperature with a specific refractive index and boiling point . The exact values would depend on the specific compound.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
The compound (2S)-3-(bromomethyl)but-3-en-2-ol shows its utility in the synthesis of bioactive compounds. Specifically, it is used in the Barbier allylation reaction with certain allyl bromides like methyl 3-(bromomethyl)but-3-enoate to produce homoallyl alcohols. These alcohols serve as building blocks for the synthesis of macrocyclic anticancer agents like laulimalides and their synthetic analogs, illustrating the compound's relevance in developing potential therapeutic agents (Mineeva, 2019).
Stereoselective Cascade Processes
Enantioselective Synthesis
The compound is involved in multienzymatic stereoselective cascade processes for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, crucial precursors for various biologically active products. This two-step cascade reduction of α-bromo-α,β-unsaturated ketones leads to bromohydrins with high yields and enantioselectivity. These bromohydrins are further manipulated to produce tetrahydrofuran synthons through diastereodivergent routes, demonstrating the compound's significant role in creating enantioselective and stereocontrolled methodologies (Brenna et al., 2017).
Catalysis and Chemical Transformations
Catalysis in Heck Reactions
In the field of catalysis, this compound derivatives are used in Heck reactions, which involve the arylation of olefins. For instance, the tetraphosphine-palladium complex catalyzes Heck reactions of alk-1-en-3-ol with aryl halides efficiently, leading to the formation of β-arylated carbonyl compounds. This reaction demonstrates high turnover numbers and showcases the ability to proceed even with sterically congested aryl bromides, indicating the compound's utility in complex chemical transformations (Berthiol et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-3-(bromomethyl)but-3-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAIDTIGLBTDQG-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=C)CBr)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2604492.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2604496.png)
![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2604498.png)

![4-{2-[3-(Propan-2-yl)phenoxy]propanoyl}morpholine-3-carbonitrile](/img/structure/B2604500.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2604502.png)
![Methyl 7-([1,1'-biphenyl]-4-yl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2604504.png)

![2-[4-ethyl-2-morpholino-6-oxo-1(6H)-pyrimidinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B2604506.png)

![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2604511.png)
